7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(3,4-Dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine carboxamide derivative featuring a 3,4-dimethoxyphenyl substituent at position 7 and a pyridin-3-yl carboxamide group at position 4.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12-17(19(27)25-14-5-4-8-21-10-14)18(26-20(24-12)22-11-23-26)13-6-7-15(28-2)16(9-13)29-3/h4-11,18H,1-3H3,(H,25,27)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQBWRMUXDNHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to impact various pathways related to their targets, such as the rorγt, phd-1, jak1, and jak2 pathways. These pathways have downstream effects on immune response, oxygen sensing, and signal transduction.
Pharmacokinetics
The compound’s structure suggests potential for good bioavailability, as nitrogen-containing heterocyclic compounds are often well-absorbed and distributed in the body.
Result of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects. This suggests that the compound might have similar effects.
Biological Activity
The compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 393.45 g/mol
- CAS Number : 539798-60-2
The compound features a triazole ring fused with a pyrimidine structure and incorporates methoxy and carboxamide functional groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung) | 9.0 | Inhibition of cell proliferation and migration |
| MCF-7 (breast) | 5.0 | Induction of apoptosis via cell cycle arrest |
| HepG2 (liver) | 0.25 | Regulation of AMPK signaling pathway |
In a study examining the effects of various triazolo-pyrimidine derivatives, the compound demonstrated potent activity against the MCF-7 cell line with an IC value of 5 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase-2 (COX-2) activity:
| Compound | IC (µM) | Comparison to Celecoxib |
|---|---|---|
| 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 0.04 ± 0.02 | Comparable to standard drug |
This suggests that the compound may be developed as a non-steroidal anti-inflammatory drug (NSAID), offering an alternative to traditional treatments .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells by modulating key regulatory proteins.
- Apoptosis Induction : It promotes programmed cell death in malignant cells through intrinsic pathways.
- Enzyme Inhibition : The inhibition of COX enzymes is significant in reducing inflammation and pain associated with various conditions.
Case Studies
Several studies have investigated the efficacy of triazolo-pyrimidines in clinical settings:
- Study on MCF-7 Cells : A recent publication demonstrated that derivatives similar to this compound showed significant cytotoxicity against MCF-7 cells, leading to further exploration in vivo .
- Anti-inflammatory Efficacy : Another study focused on the anti-inflammatory properties where compounds were tested in carrageenan-induced paw edema models in rats, showing promising results .
Comparison with Similar Compounds
Substituent Variations in Triazolo-Pyrimidine Scaffolds
The target compound is structurally distinguished by the 3,4-dimethoxyphenyl group at position 7 and the pyridin-3-yl carboxamide at position 6. Key comparisons with similar compounds include:
- Methoxy Substitution Patterns : The 3,4-dimethoxyphenyl group in the target compound differs from the 3,4,5-trimethoxy () and 2,4,5-trimethoxy () analogues. These variations influence electronic effects (e.g., electron-donating methoxy groups) and steric bulk, which may modulate receptor binding or solubility .
Physicochemical Profiles
- Melting Points : Analogues like 5l () exhibit high melting points (~250°C), suggesting thermal stability typical of triazolo-pyrimidines. The target compound likely shares this trait .
- Solubility : The 3,4-dimethoxyphenyl group enhances hydrophilicity compared to chloro () or nitro () substituents. However, the pyridin-3-yl amide may reduce solubility in aqueous media relative to hydroxylated analogues (e.g., 5l) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
